N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
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Overview
Description
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is an organic compound that features a pyrrole ring substituted with a formyl group and a phenyl ring substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.
Formylation: The formyl group is introduced to the pyrrole ring via a Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Acetamide Formation: The final step involves the acylation of the phenyl ring with acetic anhydride in the presence of a catalyst like pyridine to form the acetamide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in studies to understand the interaction of pyrrole-containing compounds with biological targets, such as enzymes and receptors .
Mechanism of Action
The mechanism of action of N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetamide group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide: Lacks the formyl group, which may result in different reactivity and biological activity.
N-[4-(3-formyl-1H-pyrrol-1-yl)phenyl]acetamide: Lacks the 2,5-dimethyl substitution on the pyrrole ring, which can affect its electronic properties and reactivity.
Uniqueness
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is unique due to the presence of both the formyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity. The 2,5-dimethyl substitution on the pyrrole ring further enhances its stability and electronic properties .
Properties
IUPAC Name |
N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKQCGWJOLYKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982910 |
Source
|
Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-03-9 |
Source
|
Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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